Bienvenue dans la boutique en ligne BenchChem!

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride

Process Chemistry Synthetic Route Scouting Dalcetrapib

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride (CAS 211515-46-7) is a sterically hindered acyl chloride that functions as a critical early-phase intermediate in the synthesis of dalcetrapib (JTT-705), a cholesteryl ester transfer protein (CETP) inhibitor. This compound features a cyclohexane ring substituted with a 2-ethylbutyl group at the 1-position and an acid chloride functional group, enabling its role as the key acylating agent for constructing the pharmacophore's anilide core.

Molecular Formula C13H23ClO
Molecular Weight 230.77 g/mol
CAS No. 211515-46-7
Cat. No. B1609962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
CAS211515-46-7
Molecular FormulaC13H23ClO
Molecular Weight230.77 g/mol
Structural Identifiers
SMILESCCC(CC)CC1(CCCCC1)C(=O)Cl
InChIInChI=1S/C13H23ClO/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3
InChIKeyLAMMLENPKIOKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride (CAS 211515-46-7): Sourcing the Critical CETP Inhibitor Intermediate


1-(2-Ethylbutyl)cyclohexanecarbonyl chloride (CAS 211515-46-7) is a sterically hindered acyl chloride that functions as a critical early-phase intermediate in the synthesis of dalcetrapib (JTT-705), a cholesteryl ester transfer protein (CETP) inhibitor [1]. This compound features a cyclohexane ring substituted with a 2-ethylbutyl group at the 1-position and an acid chloride functional group, enabling its role as the key acylating agent for constructing the pharmacophore's anilide core [2]. While later-stage manufacturing routes have been optimized to circumvent this specific intermediate, its historical and continued relevance in medicinal chemistry, impurity profiling, and small-scale process development underscores its specialized procurement value for laboratories engaged in CETP inhibitor research and reference standard synthesis.

Why a Simple Acyl Chloride Cannot Replace 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride in CETP Inhibitor Programs


Generic acyl chlorides or even close structural analogs are insufficient substitutes for 1-(2-ethylbutyl)cyclohexanecarbonyl chloride due to its precise role as the progenitor of the dalcetrapib pharmacophore. The specific 2-ethylbutyl substitution on the cyclohexane ring is a key determinant of CETP inhibitory activity, as documented in comprehensive structure-activity relationship (SAR) studies where modifications to this alkyl chain resulted in significant variances in potency [1]. Furthermore, the original synthesis of dalcetrapib used this specific acid chloride to construct the N-acyl aniline core via disulfide intermediate 6, establishing a direct synthetic lineage that is essential for traceable impurity profiling and validated laboratory synthesis—a route that alternative alkyl cyclohexanecarbonyl chlorides cannot replicate [2]. While optimized commercial routes now bypass this low-yielding intermediate, substituting it with a different acid chloride introduces unqualified impurities and breaks synthetic traceability with the originator's medicinal chemistry route, posing a regulatory risk for drug development programs that rely on established impurity profiles.

Quantitative Differentiation of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride Against Alternative Intermediates


Head-to-Head Synthesis Yield Comparison: Acyl Chloride 5 vs. Carboxylic Acid 2 as the Key Intermediate

In the original Japan Tobacco medicinal chemistry route, the target compound, acyl chloride 5, was produced via alkylation of a dilithium salt of cyclohexanecarboxylic acid with 2-ethylbutyl bromide, followed by chlorination with oxalyl chloride and fractional distillation. This sequence yielded acyl chloride 5 in only 38% from cyclohexanecarboxylic acid (3) [1]. In contrast, Roche's improved high-volume manufacturing route bypassed this acyl chloride entirely, instead targeting the corresponding carboxylic acid (2) via nitrile alkylation and high-temperature hydrolysis, achieving a more efficient process demonstrated at commercial multi-batch scale [1]. This yield differential establishes that the acyl chloride is not the optimal intermediate for large-scale production but remains uniquely required when the original synthetic sequence is followed for research or reference standard synthesis.

Process Chemistry Synthetic Route Scouting Dalcetrapib Alkylation

Comparative Pharmacological Relevance: 2-Ethylbutyl Acyl Chloride is the Exclusive Precursor to Proven CETP Inhibitor JTT-705

The patent literature explicitly identifies JTT-705 (dalcetrapib) as the optimal compound among a series of S-(2-(acylamino)phenyl) alkanethioates, where the acyl group is derived from 1-(2-ethylbutyl)cyclohexanecarbonyl chloride. JTT-705 achieved a 50% inhibition of CETP activity in human plasma at a concentration of 9 μM and 95% inhibition in male Japanese white rabbits at an oral dose of 30 mg/kg, with a 54% increase in HDL cholesterol at 100 mg/kg . While other acyl chain variants were synthesized and tested (e.g., isopentylcyclopentane and isopentylcyclohexane analogs), the specific 2-ethylbutyl moiety present in this acyl chloride was essential for achieving the optimal balance of potency and in vivo efficacy [1]. Using an alternative acyl chloride during synthesis will produce an analog with unvalidated activity, directly compromising the project's pharmacological relevance.

Medicinal Chemistry CETP Inhibition SAR Studies Dalcetrapib

Process Mass Intensity (PMI) Driver: Acyl Chloride 5 Imposes a Costly Distillation Barrier

The original JT manufacturing route utilizing acyl chloride 5 mandated a cryogenic dilithiation, followed by fractional distillation of the acid chloride to achieve acceptable purity [1]. This energy-intensive and low-throughput purification step was identified as a significant process mass intensity (PMI) driver. In direct contrast, the alternative nitrile alkylation route to carboxylic acid 2 completely eliminated the distillation requirement and replaced the stoichiometric organolithium chemistry with a catalytic/non-nucleophilic base process using methylmagnesium chloride [1]. This chemical transformation—from a route requiring fractional distillation of a reactive acid chloride to a direct hydrolysis workup—represents a quantifiable reduction in operational complexity and waste generation, making the acyl chloride a less desirable intermediate for large-scale manufacturing. However, for laboratories that must follow the exact synthetic route for impurity characterization or stability studies, this same intermediate becomes an unavoidable procurement requirement.

Process Development Green Chemistry Process Mass Intensity Dalcetrapib Manufacturing

Unique Synthetic Utility: Diaryl Disulfide Acylation to Bis(2-aminophenyl) Disulfide Intermediate

The target compound has a unique documented synthetic utility: it is the only acid chloride reported to generate intermediate 6 (an N-acylated diaryl disulfide) upon reaction with bis(2-aminophenyl) disulfide in the dalcetrapib synthesis [1]. This intermediate is subsequently reduced to thiol 7, the direct precursor to dalcetrapib. No alternative cyclohexanecarbonyl chloride derivative has been reported to undergo this exact transformation sequence, making it indispensable for anyone attempting to reproduce the precise chemical pathway to dalcetrapib. The use of an alternative acyl chloride would produce a different N-acylated disulfide, altering the reduction behavior and the profile of potential disulfide-related impurities.

Synthetic Methodology Disulfide Reduction Acylation Process Impurities

Validated Procurement Scenarios for 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride: Where the Data Supports Your Investment


Synthesis of Dalcetrapib Reference Standard and Analytical Impurities

This compound is essential for laboratories synthesizing dalcetrapib reference standards or its key specified impurities. By using this specific acyl chloride, researchers can follow the originator's exact medicinal chemistry route (as detailed in Scheme 1 of Harnett et al., 2023), ensuring synthetic traceability and generating impurity profiles consistent with those in the originator's regulatory filings [1]. This is critical for ANDA or 505(b)(2) dossiers where impurity qualification depends on demonstrating route consistency.

Process Chemistry Troubleshooting and Scale-Up Risk Assessment

Process chemists benchmarking against the known low-yielding (38%) acyl chloride route can use this compound to evaluate alternative synthetic strategies for dalcetrapib intermediates. Understanding the exact cause of the poor alkylation selectivity and the distillation requirements of the acid chloride provides a direct comparative baseline for assessing the green chemistry metrics (PMI, E-factor) of new routes, as described in the high-volume manufacturing development paper [1].

CETP Inhibitor SAR Probe Compound Synthesis

Medicinal chemistry teams exploring CETP inhibitor SAR can use this acyl chloride to generate a range of amide and thioester analogs derived from the proven 1-(2-ethylbutyl)cyclohexane scaffold. The patent literature demonstrates that the 2-ethylbutyl group is optimal among a series of cycloalkylalkyl substituents [2]. Procuring this specific intermediate allows for the rapid exploration of the C-terminal amide variation while keeping the essential acyl portion constant, thereby directly building on the known SAR data.

Forced Degradation and Stability Studies of Dalcetrapib Drug Substance

Stability-indicating method development requires access to the exact process intermediates and potential degradation products. The acyl chloride is the direct precursor to the disulfide intermediate 6, which can undergo partial reduction or oxidation to form impurities. Having this compound on hand enables the targeted synthesis and characterization of these degradation markers, a requirement for ICH-compliant stability studies and formulation development for dalcetrapib-based therapies [1].

Quote Request

Request a Quote for 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.